molecular formula C22H25N3O3 B1674183 Fumitremorgin C CAS No. 118974-02-0

Fumitremorgin C

Cat. No. B1674183
M. Wt: 379.5 g/mol
InChI Key: DBEYVIGIPJSTOR-FHWLQOOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The first total synthesis of the tremorgenic mycotoxin fumitremorgin C was achieved employing 6-methoxy-N-hydroxytryptophan . The approach features the formation of the nitrone, stereoselective cycloaddition to yield a compound, ring opening, and coupling with an L-proline derivative .


Molecular Structure Analysis

Fumitremorgin C has a molecular formula of C22H25N3O3 . Its molecular weight is 379.5 g/mol . The IUPAC name for Fumitremorgin C is (1 S ,12 S ,15 S )-7-methoxy-12- (2-methylprop-1-enyl)-10,13,19-triazapentacyclo [11.7.0.0 3,11 .0 4,9 .0 15,19 ]icosa-3 (11),4 (9),5,7-tetraene-14,20-dione .


Chemical Reactions Analysis

The enzyme that catalyzes the methylation reaction in the biosynthesis of fumitremorgin C has not been fully identified, but FtmD is suspected to be the plausible candidate . Then, the cyclization of tryprostatin A produces fumitremorgin C by forming the C-N bond by FtmE .


Physical And Chemical Properties Analysis

Fumitremorgin C has a molecular weight of 379.5 g/mol . It is an indole alkaloid, an organic heteropentacyclic compound, and an aromatic ether .

Scientific Research Applications

Applications of Focused Ultrasound in the Brain

Focused Ultrasound (FUS) is highlighted as a non-invasive medical technology that can intervene in brain circuits to treat neurological and psychiatric conditions. FUS can perform functions like thermoablation, blood-brain barrier opening for drug delivery, and neuromodulation. These applications suggest potential areas where Fumitremorgin C or similar compounds might be investigated for brain-related therapies or research (Meng, Hynynen, & Lipsman, 2020).

Therapeutic Effects of Marine Polymers

Research on marine polymers like fucoidan has shown a variety of valuable bioactivities, including anti-inflammatory and anti-tumor effects. Studies on these compounds have been conducted in various clinical needs such as osteoarthritis and liver disease. This suggests a framework for investigating Fumitremorgin C in similar contexts, focusing on its bioactive potential in treating diseases or in regenerative medicine (Fitton, 2011).

Pharmacogenomics in Cancer Treatment

The review on pharmacogenomics of 5-fluorouracil in colorectal cancer offers insights into the genetic factors influencing drug efficacy and resistance. This approach emphasizes the importance of understanding genetic variations in patients to optimize treatment strategies. Similar pharmacogenomic studies could be applied to Fumitremorgin C to tailor therapies based on individual genetic profiles, enhancing effectiveness and reducing resistance (Xie et al., 2020).

Neurorehabilitation and Recovery after Stroke

The Fugl-Meyer Assessment review underscores the importance of measuring recovery in stroke rehabilitation. Research in this area focuses on developing and validating tools for assessing motor recovery. Investigating the effects of Fumitremorgin C on stroke recovery could be another potential application, especially in understanding its role in neuroprotection and rehabilitation processes (Gladstone, Danells, & Black, 2002).

Bioremediation and Environmental Applications

Studies on microalgae-mediated bioremediation of pharmaceutical contaminants highlight the use of biological systems to address environmental concerns. This research suggests a possible avenue for exploring Fumitremorgin C in environmental science, perhaps in the degradation of pollutants or in enhancing the efficacy of bioremediation strategies (Xiong, Kurade, & Jeon, 2018).

Future Directions

Fumitremorgin C has been shown to alleviate AGE-induced inflammation and the degradation of collagen II and aggrecan through SIRT1/NF-κB/MAPK . This reveals the underlying mechanism by which fumitremorgin C alleviates osteoarthritis (OA), indicating potential future directions for its use in OA treatment .

properties

IUPAC Name

(1S,12S,15S)-7-methoxy-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-12(2)9-18-20-15(14-7-6-13(28-3)10-16(14)23-20)11-19-21(26)24-8-4-5-17(24)22(27)25(18)19/h6-7,9-10,17-19,23H,4-5,8,11H2,1-3H3/t17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEYVIGIPJSTOR-FHWLQOOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328045
Record name Fumitremorgin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fumitremorgin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Fumitremorgin C

CAS RN

118974-02-0
Record name Fumitremorgin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118974-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 719655
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118974020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fumitremorgin C
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fumitremorgin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fumitremorgin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

259.5 - 260.5 °C
Record name Fumitremorgin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fumitremorgin C
Reactant of Route 2
Fumitremorgin C
Reactant of Route 3
Fumitremorgin C
Reactant of Route 4
Fumitremorgin C
Reactant of Route 5
Fumitremorgin C
Reactant of Route 6
Fumitremorgin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.